molecular formula C16H15ClN4S B11772797 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 494193-65-6

5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11772797
CAS No.: 494193-65-6
M. Wt: 330.8 g/mol
InChI Key: ZMWPHFCACAUBNV-UHFFFAOYSA-N
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Description

5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chloro-4-methylbenzylamine with 4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane, and a catalyst like triethylamine to facilitate the reaction. The mixture is then heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling and proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole-thiol core structure but lacks the 3-chloro-4-methylphenyl group.

    3-Chloro-4-methylbenzylamine: Contains the 3-chloro-4-methylphenyl group but lacks the triazole-thiol moiety.

Uniqueness

The uniqueness of 5-(((3-Chloro-4-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of both the triazole-thiol and 3-chloro-4-methylphenyl groups allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions .

Properties

CAS No.

494193-65-6

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3-chloro-4-methylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15ClN4S/c1-11-7-8-12(9-14(11)17)18-10-15-19-20-16(22)21(15)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3,(H,20,22)

InChI Key

ZMWPHFCACAUBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)Cl

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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